Methyl 2,2-Dimethyl-4-oxochroman-7-carboxylate
CAS No.: 2089289-02-9
Cat. No.: VC5508283
Molecular Formula: C13H14O4
Molecular Weight: 234.251
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2089289-02-9 |
|---|---|
| Molecular Formula | C13H14O4 |
| Molecular Weight | 234.251 |
| IUPAC Name | methyl 2,2-dimethyl-4-oxo-3H-chromene-7-carboxylate |
| Standard InChI | InChI=1S/C13H14O4/c1-13(2)7-10(14)9-5-4-8(12(15)16-3)6-11(9)17-13/h4-6H,7H2,1-3H3 |
| Standard InChI Key | FQDYSBCDZCLIMG-UHFFFAOYSA-N |
| SMILES | CC1(CC(=O)C2=C(O1)C=C(C=C2)C(=O)OC)C |
Introduction
Chemical Structure and Nomenclature
Systematic Nomenclature and Structural Features
Methyl 2,2-dimethyl-4-oxochroman-7-carboxylate belongs to the benzopyran class of organoheterocyclic compounds. Its IUPAC name, methyl 2,2-dimethyl-4-oxo-3H-chromene-6-carboxylate, reflects its substitution pattern:
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A 2,2-dimethyl group on the chroman ring.
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A 4-oxo (keto) group at position 4.
The structural formula is represented as C₁₃H₁₄O₄, with a molecular weight of 234.25 g/mol . The chroman backbone consists of a benzene ring fused to a tetrahydropyran ring, with substituents influencing its electronic and steric properties.
Table 1: Key Structural and Nomenclature Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | Methyl 2,2-dimethyl-4-oxo-3H-chromene-6-carboxylate | |
| Molecular Formula | C₁₃H₁₄O₄ | |
| SMILES (Canonical) | CC1(CC(=O)C2=C(O1)C=CC(=C2)C(=O)OC)C | |
| InChI Key | PWXLOONQXYGPGC-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Pathways
While detailed synthetic protocols for Methyl 2,2-dimethyl-4-oxochroman-7-carboxylate are proprietary, industrial routes likely involve:
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Chroman Ring Formation: Cyclization of phenolic precursors with γ,δ-unsaturated ketones under acidic or basic conditions.
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Esterification: Introduction of the methyl ester group via reaction with methanol in the presence of a catalyst.
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Oxidation: Generation of the 4-oxo group using oxidizing agents like Jones reagent or pyridinium chlorochromate .
Commercial batches from suppliers such as Accela ChemBio Inc. report purities exceeding 97%, though specific reaction conditions remain undisclosed .
Physical and Chemical Properties
Physicochemical Profile
The compound exhibits moderate lipophilicity, with an XLogP value of 1.80 and a Topological Polar Surface Area (TPSA) of 52.60 Ų, indicating balanced solubility in both aqueous and organic media .
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 234.25 g/mol | |
| Exact Mass | 234.08920892 g/mol | |
| Rotatable Bonds | 1 | |
| Hydrogen Bond Acceptors | 4 | |
| Hydrogen Bond Donors | 0 |
Pharmacological and Toxicological Profile
ADMET Properties
Predictive modeling using admetSAR 2.0 highlights favorable pharmacokinetic traits:
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Human Intestinal Absorption: 98.45% probability of high absorption .
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Blood-Brain Barrier Penetration: Moderate likelihood (55%) .
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CYP450 Interactions: Low inhibition potential for CYP3A4 (73.06% probability of non-inhibition) .
Table 3: Key ADMET Predictions
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